N-(2-furylmethyl)-N-[3-(pyrimidin-2-yloxy)benzyl]butan-1-amine
Overview
Description
N-(2-furylmethyl)-N-[3-(pyrimidin-2-yloxy)benzyl]butan-1-amine, also known as FMPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMPB is a member of the benzylamine class of compounds and has a molecular weight of 369.49 g/mol.
Mechanism of Action
N-(2-furylmethyl)-N-[3-(pyrimidin-2-yloxy)benzyl]butan-1-amine exerts its pharmacological effects by inhibiting the activity of MAO-A and SERT. MAO-A is an enzyme that plays a crucial role in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO-A leads to an increase in the levels of these neurotransmitters, which can improve mood and alleviate symptoms of depression and anxiety. SERT is a protein that regulates the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. Inhibition of SERT leads to an increase in the extracellular levels of serotonin, which can also improve mood and alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-N-[3-(pyrimidin-2-yloxy)benzyl]butan-1-amine has been shown to exhibit potent inhibitory activity against MAO-A and SERT in vitro and in vivo. This leads to an increase in the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine, which can improve mood and alleviate symptoms of depression and anxiety. N-(2-furylmethyl)-N-[3-(pyrimidin-2-yloxy)benzyl]butan-1-amine has also been shown to possess antitumor activity and could be used as a chemotherapeutic agent.
Advantages and Limitations for Lab Experiments
N-(2-furylmethyl)-N-[3-(pyrimidin-2-yloxy)benzyl]butan-1-amine has several advantages for lab experiments, including its potent inhibitory activity against MAO-A and SERT, its relatively simple synthesis method, and its potential applications in various fields. However, N-(2-furylmethyl)-N-[3-(pyrimidin-2-yloxy)benzyl]butan-1-amine also has several limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the study of N-(2-furylmethyl)-N-[3-(pyrimidin-2-yloxy)benzyl]butan-1-amine, including:
1. Developing more efficient synthesis methods to increase the yield of N-(2-furylmethyl)-N-[3-(pyrimidin-2-yloxy)benzyl]butan-1-amine.
2. Investigating the pharmacological effects of N-(2-furylmethyl)-N-[3-(pyrimidin-2-yloxy)benzyl]butan-1-amine in animal models of depression and anxiety disorders.
3. Studying the potential applications of N-(2-furylmethyl)-N-[3-(pyrimidin-2-yloxy)benzyl]butan-1-amine as a chemotherapeutic agent.
4. Investigating the structure-activity relationship of N-(2-furylmethyl)-N-[3-(pyrimidin-2-yloxy)benzyl]butan-1-amine to optimize its pharmacological properties.
5. Developing novel derivatives of N-(2-furylmethyl)-N-[3-(pyrimidin-2-yloxy)benzyl]butan-1-amine with improved pharmacological properties.
Conclusion:
In conclusion, N-(2-furylmethyl)-N-[3-(pyrimidin-2-yloxy)benzyl]butan-1-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been found to exhibit potent inhibitory activity against MAO-A and SERT, making it a potential candidate for the treatment of depression and anxiety disorders. N-(2-furylmethyl)-N-[3-(pyrimidin-2-yloxy)benzyl]butan-1-amine has also been shown to possess antitumor activity and could be used as a chemotherapeutic agent. Further research is needed to fully understand the pharmacological properties of N-(2-furylmethyl)-N-[3-(pyrimidin-2-yloxy)benzyl]butan-1-amine and its potential applications in various fields.
Scientific Research Applications
N-(2-furylmethyl)-N-[3-(pyrimidin-2-yloxy)benzyl]butan-1-amine has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. It has been found to exhibit potent inhibitory activity against monoamine oxidase A (MAO-A) and serotonin transporter (SERT), making it a potential candidate for the treatment of depression and anxiety disorders. N-(2-furylmethyl)-N-[3-(pyrimidin-2-yloxy)benzyl]butan-1-amine has also been shown to possess antitumor activity and could be used as a chemotherapeutic agent.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-[(3-pyrimidin-2-yloxyphenyl)methyl]butan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-2-3-12-23(16-19-9-5-13-24-19)15-17-7-4-8-18(14-17)25-20-21-10-6-11-22-20/h4-11,13-14H,2-3,12,15-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKGXMQBJMIEPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC(=CC=C1)OC2=NC=CC=N2)CC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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